2-Amino-2-(4-methylphenyl)ethanol
Overview
Description
2-Amino-2-(4-methylphenyl)ethanol is an organic compound with the chemical formula C9H13NO. It is a chiral compound, meaning it has a specific optical rotation. This compound is often used as an intermediate in organic synthesis and drug development due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for 2-Amino-2-(4-methylphenyl)ethanol involves the following steps :
Aromatic Substitution Reaction: 4-methyl phenol is used as a raw material to obtain 4-methyl anisole.
Acyl Chloride Formation: 4-methyl anisole reacts with chloroethane to generate the corresponding acyl chloride compound.
Reduction Reaction: The acyl chloride compound is reduced using hydrogen and iron powder as reducing agents to produce this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reactions are carried out under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
2-Amino-2-(4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced further to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, iron powder.
Substitution Reagents: Halogenated compounds, acids, and bases.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(4-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-methylphenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
2-Amino-2-(4-methylphenyl)ethanol can be compared with similar compounds such as:
2-Aminoethanol (Ethanolamine): Both compounds contain amino and hydroxyl groups, but this compound has a more complex aromatic structure, leading to different reactivity and applications.
2-Amino-4-methylphenol: This compound has a similar aromatic structure but differs in the position of the amino and hydroxyl groups, resulting in distinct chemical properties and uses.
Uniqueness: The unique combination of an amino group and a hydroxyl group attached to an aromatic ring in this compound provides it with specific reactivity and makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
2-amino-2-(4-methylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEURNIHEPFUIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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